molecular formula C15H14ClN3 B1223929 2-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)ethanamine

2-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)ethanamine

Cat. No. B1223929
M. Wt: 271.74 g/mol
InChI Key: DAMLMDCTLYBKGT-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)ethanamine is a member of benzimidazoles.

Scientific Research Applications

Anti-Inflammatory Potential

A notable application of 2-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)ethanamine derivatives is in anti-inflammatory treatments. A study conducted by KunnambathKrishnakumar et al. (2013) synthesized a series of these derivatives, revealing significant anti-inflammatory activity in rat models, with one derivative showing comparable potency to Indomethacin.

Corrosion Inhibition

In the field of materials science, these compounds demonstrate potential as corrosion inhibitors. Rouifi et al. (2020) explored the inhibitory properties of benzimidazole derivatives on carbon steel in acidic environments, finding significant effectiveness, with one derivative achieving up to 95.0% inhibition.

Enzymatic Inhibition and Solubilization Studies

Benzimidazole derivatives, including those related to 2-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)ethanamine, have been studied for their inhibitory activities on various enzymes and for solubilization properties. A study by Taj et al. (2020) synthesized several derivatives and tested their antioxidant and enzymatic inhibition potentials.

Catecholase Activity

The application of benzimidazole ligands in mimicking catecholase activity has been researched. Karaoğlu et al. (2016) developed new benzimidazole ligands and their copper(II) complexes, which exhibited catalytic activity similar to natural catecholase enzymes.

Antimicrobial and Antifungal Activity

Research by Pejchal et al. (2015) and Alasmary et al. (2015) highlighted the antimicrobial and antifungal potential of benzimidazole derivatives, showing effectiveness against a range of bacterial and fungal strains, comparable to conventional medicinal standards.

Crystal Engineering

Benzimidazole compounds, including variants of 2-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)ethanamine, have been used in crystal engineering, demonstrating the ability to form complex crystal lattices. A study by Matthews et al. (2003) reported on the crystal structures of several salts formed with these compounds.

Central Nervous System Activity

In pharmacology, derivatives of 2-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)ethanamine have been evaluated for their activity on the central nervous system. A study published in "Letters in Applied NanoBioScience" in 2022 explored their sedative effects and potential as CNS depressants.

DNA Topoisomerase Inhibition

The inhibitory effect of benzimidazole derivatives on mammalian DNA topoisomerase I has been investigated, with certain derivatives showing potent inhibition. This was studied by Alpan et al. (2007) and could have implications for cancer therapy.

properties

Product Name

2-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)ethanamine

Molecular Formula

C15H14ClN3

Molecular Weight

271.74 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)ethanamine

InChI

InChI=1S/C15H14ClN3/c16-11-7-5-10(6-8-11)12(17)9-15-18-13-3-1-2-4-14(13)19-15/h1-8,12H,9,17H2,(H,18,19)

InChI Key

DAMLMDCTLYBKGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC(C3=CC=C(C=C3)Cl)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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